N-(2,4,5-Trichlorophenyl)acetamide
Overview
Description
N-(2,4,5-Trichlorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetanilide, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions. This compound is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4,5-Trichlorophenyl)acetamide can be synthesized through the acylation of 2,4,5-trichloroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-Trichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichloroaniline and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N-(2,4,5-Trichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4,5-Trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, or interact with specific receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloroaniline: A precursor in the synthesis of N-(2,4,5-Trichlorophenyl)acetamide.
2,4,5-Trichlorophenol: Another chlorinated derivative with different chemical properties and applications.
N-(2,4,6-Trichlorophenyl)acetamide: A similar compound with chlorine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-(2,4,5-trichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLTUGEJURGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178301 | |
Record name | Acetanilide, 2',4',5'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23627-24-9 | |
Record name | N-(2,4,5-Trichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23627-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 2',4',5'-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23627-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetanilide, 2',4',5'-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4,5-trichlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of N-(2,4,5-Trichlorophenyl)acetamide?
A1: this compound, also known as 2,4,5-Trichloroacetanilide, is an organic compound. Its molecular formula is C8H6Cl3NO []. Crystallographic studies have revealed that the molecule can crystallize in the monoclinic system, specifically within the non-centrosymmetric space group Pn [].
Q2: Has computational chemistry been used to study this compound?
A2: Yes, computational methods have been employed to investigate the properties of this compound. For instance, the crystal structure of the molecule has been optimized using the semi-empirical Austin Model 1 (AM1) method in conjunction with restricted Hartree-Fock closed shell wave function calculations []. This approach aimed to understand the influence of intermolecular interactions on the crystal packing of the compound.
Q3: What do we know about the hydrogen bonding patterns in this compound?
A3: Research shows that this compound exhibits interesting hydrogen bonding patterns. In the crystal structure of 2,2,2-Trimethyl-N-(2,4,5-trichlorophenyl)acetamide, an intramolecular hydrogen bond exists between the NH hydrogen and the ortho-chloro substituent []. This specific interaction influences the molecule's conformation.
Q4: Are there other notable structural features observed in derivatives of this compound?
A4: Yes, structural analysis of derivatives provides further insights. For example, in 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-(2,4,5-trichlorophenyl)acetamide, the dihedral angle between the trichlorobenzene ring and the thiadiazole ring is 29.26 (17)° []. This particular derivative also displays intermolecular hydrogen bonding, specifically N—H⋯O and C—H⋯O interactions, which contribute to the formation of chains within the crystal structure. These chains are further linked by N—H⋯N hydrogen bonds, resulting in the formation of slabs.
Q5: Have any potential applications for this compound been investigated?
A5: While the provided abstracts don't delve into specific applications, the structural features and properties of this compound, such as its non-centrosymmetric nature, suggest its potential as a non-linear optical material [, ]. Further research exploring its optical properties and potential applications in this area could be valuable.
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